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Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-(2-
Methylphenyl)propionic acid, a key molecule in various research and development

applications. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary
3-(2-Methylphenyl)propionic acid (C₁₀H₁₂O₂) is a carboxylic acid derivative with significant

interest in chemical synthesis and pharmaceutical research. A thorough understanding of its

spectral characteristics is fundamental for its identification, characterization, and quality control.

This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and mass spectral

data, supported by detailed experimental protocols and a visual workflow for spectral analysis.

Spectral Data Summary
The following tables summarize the key spectral data for 3-(2-Methylphenyl)propionic acid.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H -COOH

~7.1-7.2 Multiplet 4H
Aromatic protons

(C₆H₄)

~2.9 Triplet 2H
-CH₂- (alpha to

aromatic ring)

~2.6 Triplet 2H
-CH₂- (alpha to

carboxyl group)

~2.3 Singlet 3H -CH₃

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~179 -COOH

~138 Quaternary aromatic carbon (C-CH₃)

~136 Quaternary aromatic carbon (C-CH₂)

~130 Aromatic CH

~126 Aromatic CH

~126 Aromatic CH

~125 Aromatic CH

~34 -CH₂- (alpha to carboxyl group)

~29 -CH₂- (alpha to aromatic ring)

~19 -CH₃

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Description of Vibration Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid

~2930, 2860 C-H stretch (aliphatic) Alkyl

~1700 C=O stretch Carboxylic Acid

~1600, 1490 C=C stretch Aromatic Ring

~1410 O-H bend Carboxylic Acid

~1290 C-O stretch Carboxylic Acid

~740 C-H bend (ortho-disubstituted) Aromatic Ring

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Proposed Fragment

164 [M]⁺ (Molecular Ion)

149 [M - CH₃]⁺

119 [M - COOH]⁺

105 [C₈H₉]⁺ (Tropylium ion derivative)

91 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a

solid organic compound such as 3-(2-Methylphenyl)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-(2-Methylphenyl)propionic acid is

dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
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¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz

spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a

relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-

to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom. Due to the low natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy
The infrared spectrum can be obtained using the Attenuated Total Reflectance (ATR) or

Potassium Bromide (KBr) pellet method.

ATR Method:

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond

or zinc selenide).

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal is recorded beforehand and

automatically subtracted.

KBr Pellet Method:

Approximately 1-2 mg of the sample is finely ground with ~100-200 mg of dry KBr powder

in an agate mortar and pestle.

The mixture is compressed in a die under high pressure to form a transparent or

translucent pellet.

The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is

recorded. A background spectrum is typically run on the empty sample compartment.
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Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small, volatile organic

molecules.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS). The

sample is heated to ensure volatilization.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in

a reproducible manner.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment

ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-(2-Methylphenyl)propionic acid.
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Caption: Workflow for the spectroscopic analysis of 3-(2-Methylphenyl)propionic acid.
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[https://www.benchchem.com/product/b181665#3-2-methylphenyl-propionic-acid-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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